molecular formula C20H20Cl2F3N3O3S B296989 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B296989
M. Wt: 510.4 g/mol
InChI Key: RVYUOGVBJLNAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as TAK-063, is a novel, potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It was first discovered by Takeda Pharmaceutical Company Limited in 2008 and has since undergone extensive research and development. TAK-063 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

TAK-063 works by selectively inhibiting N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, an enzyme that is highly expressed in the striatum of the brain. Inhibition of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This increase in cAMP and cGMP levels leads to an improvement in cognitive function and a reduction in motor deficits.
Biochemical and Physiological Effects
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in neurotransmission. TAK-063 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

TAK-063 has a number of advantages for use in lab experiments. It is highly selective for N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide and has minimal off-target effects. It has also been shown to be well-tolerated in preclinical studies. However, there are limitations to its use in lab experiments. TAK-063 is not currently approved for use in humans, so there is limited clinical data available. Additionally, the cost of TAK-063 may be a limiting factor for some research labs.

Future Directions

There are a number of potential future directions for research on TAK-063. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. TAK-063 has shown promising results in preclinical models and may have fewer side effects than current antipsychotic medications. Another area of interest is its potential use in the treatment of drug addiction. TAK-063 has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Finally, TAK-063 may have potential as a tool for studying the role of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide in the brain and its involvement in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of TAK-063 involves a multi-step process that begins with the reaction of 3-chlorophenylpiperazine with 2-bromoethyl acetate to form the intermediate compound. The intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride to form the final product, TAK-063. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

TAK-063 has been extensively studied in preclinical models for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and have antipsychotic effects in animal models. TAK-063 has also been investigated for its potential use in the treatment of drug addiction and depression.

properties

Molecular Formula

C20H20Cl2F3N3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

RVYUOGVBJLNAHF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.